molecular formula C12H14O3 B1177627 multiple-epitope polypeptide 1 CAS No. 146482-11-3

multiple-epitope polypeptide 1

Cat. No.: B1177627
CAS No.: 146482-11-3
Attention: For research use only. Not for human or veterinary use.
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Description

Multiple-Epitope Polypeptide 1 (MEP-1) is a synthetically engineered recombinant protein designed for advanced immunology and vaccine research. This innovative reagent represents a class of multi-epitope vaccines, which are constructed by assembling specific, conserved immunogenic epitopes from various pathogen antigens into a single polypeptide chain . The fundamental design principle allows for the presentation of multiple T-cell and B-cell epitopes simultaneously, aiming to elicit a broad and robust immune response by targeting different arms of the adaptive immune system . This approach is particularly valuable in combating pathogens with high genetic diversity, such as HIV and influenza, where traditional vaccines may offer limited coverage . The gene encoding this polypeptide is typically assembled and expressed in systems like Escherichia coli to achieve high-yield, stable production . As a research tool, this compound is instrumental for investigating the mechanisms of epitope-specific immune activation, evaluating novel vaccine candidates in preclinical models, and studying the dynamics of cellular and humoral immunity. This product is intended for research applications only by trained professionals. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human use.

Properties

CAS No.

146482-11-3

Molecular Formula

C12H14O3

Origin of Product

United States

Comparison with Similar Compounds

Research Findings and Data Tables

Table 1: Antibody Response Comparison

Parameter This compound Traditional Inactivated Vaccine
Peak Antibody Titer (dpv) 1:64 (30 dpv) 1:64 (30 dpv)
Duration (≥1:64) 120 days 120 days
Neutralizing Antibodies ≥1.65 log₁₀ (70–100%) ≥1.65 log₁₀ (100%)
Protection Efficacy 100% 100%

Preparation Methods

Computational Design and Epitope Prediction

The foundation of multiple-epitope polypeptide preparation lies in computational epitope prediction. For SARS-CoV-2 spike glycoprotein-based vaccines, researchers employed structural vaccinology to identify antigenic determinants using tools like SYFPEITHI and NetMHCIIpan . Epitopes were prioritized based on:

  • Binding affinity to major histocompatibility complex (MHC) I/II alleles (IC50 < 50 nM) .

  • Conservation scores across viral variants (>90% sequence homology) .

  • Antigenicity via VaxiJen 2.0 (threshold > 0.4) .

For example, in designing a JCPyV VP1-targeted vaccine, five cytotoxic T lymphocyte (CTL) epitopes (e.g., VP1<sub>32–40</sub>: RRLPPLPPL) and two B cell linear epitopes (e.g., VP1<sub>155–167</sub>: DDFGSNNSPFSG) were selected using IEDB consensus tools . Molecular dynamics simulations confirmed epitope-MHC stability, with root-mean-square deviation (RMSD) values <2.0 Å over 100 ns trajectories .

Synthesis Strategies and Linker Incorporation

Linker design critically influences polypeptide stability and epitope presentation. Studies demonstrate three primary linker types:

  • Flexible linkers (e.g., GPGPG , GGGGS ) between B cell and T helper epitopes to minimize steric hindrance .

  • Rigid linkers (e.g., EAAAK , AAY ) flanking CTL epitopes to prevent proteolytic degradation .

  • Disulfide bonds (Cys-Cys) for dimerization, enhancing immunogen multivalency .

In a glioma-targeted vaccine, glycine-rich linkers (e.g., GGG) connected survivin (BIRC5<sub>97–104</sub>) and EphA2<sub>682–689</sub> epitopes, while a PADRE MHC-II epitope was integrated via a serine-glycine spacer . This 53-mer construct (MW: 5.8 kDa) showed >95% purity by reverse-phase HPLC .

Adjuvant Integration for Enhanced Immunogenicity

Adjuvants are incorporated N-terminally to prime innate immunity. Common strategies include:

  • Human β-defensin 3 (45 aa) + LL-37 (37 aa) linked via EAAAK, increasing TLR4/NF-κB signaling by 3-fold .

  • 50S ribosomal protein L7/L12 (UniProt P9WHE3) as a TLR2 agonist, boosting IFN-γ production by CD8<sup>+</sup> T cells .

  • Lenalidomide co-administration, enhancing antigen-presenting cell (APC) maturation (CD83<sup>+</sup> DCs increased by 40%) .

In SARS-CoV-2 nucleocapsid vaccines, the L7/L12 adjuvant increased vaccine antigenicity from 0.62 to 0.89 (VaxiJen score), with a predicted solubility index of 0.82 via SOLpro .

Cloning and Expression in Bacterial Systems

Escherichia coli remains the dominant expression host due to scalability. Key steps include:

  • Codon optimization using JCat tool (CAI > 0.8, GC% 40–60%) .

  • Vector selection : pET28a(+) for His-tag purification (e.g., 6×His tag at C-terminus) .

  • Induction parameters : 0.5 mM IPTG at 16°C for 20 h, yielding 1.2 mg/L soluble protein .

For JC polyomavirus vaccines, cloning into pET-28a/Cas9-cys vectors achieved 85% transformation efficiency in BL21(DE3) cells, confirmed by colony PCR .

Physicochemical Characterization and Stability Analysis

Post-synthesis validation ensures structural integrity:

  • Molecular weight : MALDI-TOF MS (e.g., 32.5 kDa observed vs. 32.3 kDa theoretical) .

  • Thermostability : Differential scanning calorimetry (T<sub>m</sub> > 65°C) .

  • Solubility : >0.5 mg/mL in phosphate buffer (pH 7.4) via Bradford assay .

In a SARS-CoV-2 vaccine model, the constructed polypeptide had a theoretical pI of 9.24 and instability index of 33.2 (stable classification) .

In Silico Immune Simulation and Efficacy Assessment

Computational immune simulations predict real-world efficacy:

  • C-ImmSim showed IgG1/IgG2 titers >10<sup>4</sup> after three doses .

  • Population coverage : HLA-DRB101:01 and HLA-A02:01 alleles covered 92% of Europeans and 85% of Asians .

In murine glioma models, the multi-epitope vaccine + anti-PD1 increased survival from 24.1 to 52.8 days (p = 0.046), with CD8<sup>+</sup> T cell infiltration rising 4-fold .

Q & A

Q. What experimental design considerations are critical for ensuring reproducibility in MEP1 studies?

Reproducibility hinges on controlling biological and technical variability. Key factors include:

  • Biological replicates : Essential to account for inter-individual variability in epitope expression .
  • Technical replicates : Reduces measurement noise in peptide quantification (e.g., LC-MS/MS workflows) .
  • Fractional factorial designs : Efficiently evaluate preanalytical factors (e.g., sample preparation, storage) while minimizing experiment numbers .
  • Calibration ranges : Optimize for epitope sensitivity and dynamic range to avoid saturation or detection limits .

Q. How should researchers select and validate epitope markers for MEP1 characterization?

  • Sensitivity and specificity : Prioritize markers with low cross-reactivity and high affinity for target epitopes. Validate using orthogonal methods (e.g., ELISA, SPR) .
  • Protein profile knowledge : Use proteomics databases to confirm epitope uniqueness within the polypeptide sequence .
  • Multivariate analysis : Statistically assess marker performance across diverse biological samples to identify outliers .

Q. What statistical approaches are recommended for analyzing contradictory peptide quantification data?

  • Additive ratio calculation : Prioritize high-intensity ion pairs in MS/MS spectra to minimize noise impact .
  • Hierarchical modeling : Separate biological variation from technical error using mixed-effects models .
  • Uncertainty propagation : Quantify cumulative uncertainty from replicates, calibration, and operator variability .

Advanced Research Questions

Q. How can researchers resolve discrepancies between in vitro and in vivo MEP1 functional data?

  • Tumor microenvironment (TME) modeling : Incorporate stimuli-responsive elements (e.g., pH-sensitive linkers, enzyme-cleavable sequences) to mimic TME conditions .
  • Multi-omics integration : Correlate proteomic data with transcriptomic or metabolomic profiles to identify off-target interactions .
  • Dynamic imaging : Use multimodal probes (e.g., Au³⁺/Gd³⁺-tagged MEP1) to track real-time behavior in vivo .

Q. What methodologies improve the synthesis of MEP1 with non-natural amino acids or cyclic structures?

  • Solid-phase peptide synthesis (SPPS) optimization : Use pyPept or similar tools to predict steric hindrance and optimize coupling steps for non-natural residues .
  • Branching strategies : Employ orthogonal protection groups for multi-epitope assembly .
  • Quality control : Implement tandem MS and MALDI-TOF for sequence validation, particularly for cyclic conformations .

Q. How should conflicting results from ensemble encoding methods in epitope prediction be addressed?

  • Redundancy analysis : Use principal component analysis (PCA) to identify overlapping features across encodings .
  • Cross-validation : Train models on imbalanced datasets using stratified sampling or synthetic minority oversampling (SMOTE) .
  • Interpretability frameworks : Apply SHAP (SHapley Additive exPlanations) to prioritize encodings with biological relevance .

Q. What strategies mitigate assay variability in MEP1 clinical studies?

  • Standardized reporting : Document NP assay parameters (e.g., epitope targets, detection thresholds) per CLSI guidelines .
  • Reference materials : Use synthetic MEP1 analogs with defined epitope stoichiometry for inter-laboratory calibration .
  • Confounder adjustment : Include covariates like batch effects or patient demographics in regression models .

Methodological Resources

  • Experimental design : Fractional factorial designs for proteomics , hierarchical models for peptide quantification .
  • Data integration : pyPept for 3D structure modeling , multimodal imaging probes for TME studies .
  • Statistical frameworks : FINER criteria for hypothesis evaluation , SHAP for encoding interpretability .

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